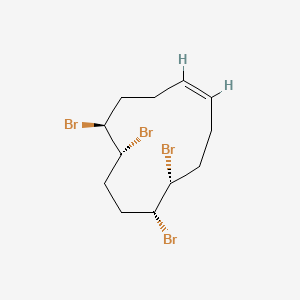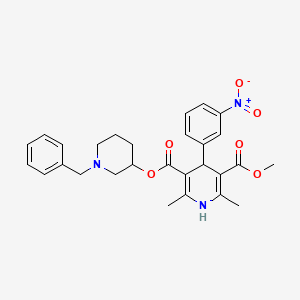![molecular formula C7H7N3O B1142666 6-Méthoxy-1H-pyrazolo[3,4-b]pyridine CAS No. 1260664-24-1](/img/structure/B1142666.png)
6-Méthoxy-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring The methoxy group at the 6th position of the pyrazole ring adds to its unique chemical properties
Applications De Recherche Scientifique
6-Methoxy-1H-pyrazolo[3,4-B]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored as a scaffold for developing anticancer agents, anti-inflammatory drugs, and central nervous system modulators.
Industry: Utilized in the development of agrochemicals and materials science for its unique electronic properties.
Mécanisme D'action
Target of Action
6-Methoxy-1H-pyrazolo[3,4-B]pyridine is a member of the pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds Similar compounds have been associated with various biological activities .
Mode of Action
It’s known that these compounds can act as global nucleophiles (electron donors) or global electrophiles (electron acceptors) .
Biochemical Pathways
Similar compounds have been associated with various biological activities .
Pharmacokinetics
Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms .
Result of Action
Similar compounds have shown anticancer activity against various tumor cell lines .
Action Environment
Similar compounds have shown strong fluorescence which can be distinguished by our eyes readily in dmso or under uv light .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-pyrazolo[3,4-B]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-methoxypyrazole with 2-chloropyridine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxy-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products:
Oxidation: 6-Hydroxy-1H-pyrazolo[3,4-B]pyridine.
Reduction: Dihydro-6-methoxy-1H-pyrazolo[3,4-B]pyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-B]pyridine: Lacks the methoxy group, resulting in different chemical properties and biological activities.
6-Hydroxy-1H-pyrazolo[3,4-B]pyridine: An oxidized derivative with distinct reactivity.
Dihydro-6-methoxy-1H-pyrazolo[3,4-B]pyridine: A reduced form with altered electronic properties.
Uniqueness: 6-Methoxy-1H-pyrazolo[3,4-B]pyridine stands out due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This functional group enhances its potential as a drug candidate by improving its pharmacokinetic properties and target specificity.
Propriétés
IUPAC Name |
6-methoxy-1H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-3-2-5-4-8-10-7(5)9-6/h2-4H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQKQZRITLAWDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








